tert-Butyl Ester: Orthogonal Deprotection Selectivity vs. Free Acid and Methyl Ester Analogs
The tert-butyl ester protects the glycine carboxyl as a non-ionizable, lipophilic group that can be quantitatively removed with TFA/CH₂Cl₂ (1:1) within 1–2 h at room temperature, a condition that leaves Fmoc, Alloc, and benzyl-based protecting groups intact . In contrast, the free-acid analog (CAS 2103656-92-2) is ionized at physiological pH, requiring pre-activation for amide coupling and risking epimerization, while the methyl ester requires saponification (LiOH/THF/H₂O) that can cleave the glutarimide ring of the CRBN ligand . The tert-butyl group increases calculated logP by ~1.0 unit relative to the free acid, improving organic-phase extractability during multi-step PROTAC assembly [1].
| Evidence Dimension | Deprotection orthogonality and synthetic compatibility |
|---|---|
| Target Compound Data | tert-butyl ester: cleaved by TFA/CH₂Cl₂ (1:1), 1–2 h, r.t.; orthogonal to Fmoc/Alloc |
| Comparator Or Baseline | Free acid (CAS 2103656-92-2): requires carbodiimide coupling; Methyl ester: requires LiOH/THF/H₂O, 2 h, r.t., risk of glutarimide hydrolysis |
| Quantified Difference | tert-butyl ester enables Fmoc-SPPS compatibility; methyl ester and free acid do not |
| Conditions | Standard peptide chemistry deprotection protocols |
Why This Matters
Procurement of the tert-butyl ester eliminates an additional protection step and reduces the risk of core-structure decomposition during downstream conjugation.
- [1] Bricelj A, Steinebach C, Kuchta R, Gütschow M, Sosič I. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Front. Chem. 2021, 9, 707317. Section: Protecting group strategies for E3 ligand functionalization. View Source
